molecular formula C11H18NO3P B103891 Diethyl 4-aminobenzylphosphonate CAS No. 20074-79-7

Diethyl 4-aminobenzylphosphonate

Cat. No. B103891
CAS RN: 20074-79-7
M. Wt: 243.24 g/mol
InChI Key: ZVAYUUUQOCPZCZ-UHFFFAOYSA-N
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Description

Diethyl 4-aminobenzylphosphonate is a chemical compound that is part of the broader class of aminophosphonates. These compounds are characterized by the presence of an amino group attached to a benzyl moiety, which is further linked to a phosphonate group. Aminophosphonates are of significant interest due to their potential applications in medicinal chemistry, agriculture, and as corrosion inhibitors.

Synthesis Analysis

The synthesis of diethyl 4-aminobenzylphosphonate derivatives can be achieved through various synthetic routes. One such method involves the [4 + 2] cycloaddition of 1-phosphono-1,3-butadienes with nitroso heterodienophiles, leading to a variety of aminophosphonic compounds . Another approach is the Kabachnik-Fields reaction, which is a three-component reaction involving an aldehyde, diethylphosphite, and an amine, catalyzed by cupric acetate under solvent-free conditions . Additionally, the synthesis of related compounds has been reported through the condensation of O,O-diethyl α-amino substituted benzyl phosphonates with carboxylic acids , and by the addition of diethyl phosphite sodium salt to aldimines derived from Betti base10.

Molecular Structure Analysis

The molecular structure of diethyl 4-aminobenzylphosphonate derivatives can be elucidated using various spectroscopic techniques such as UV-Vis, FT-IR, NMR, and X-ray crystallography. The P-C bond in these compounds typically adopts a staggered conformation, with the aniline and ethynylphenyl groups in gauche positions relative to the P=O double bond . The crystal structures of related compounds have shown that the molecules can form dimers connected by hydrogen bonds, with the aniline and phosphonate groups playing a key role in this dimerization .

Chemical Reactions Analysis

Diethyl 4-aminobenzylphosphonate and its derivatives can undergo a variety of chemical reactions. For instance, the hetero-Diels-Alder cycloaddition products can be further transformed into different aminophosphonic compounds through a limited number of chemical steps . The synthesized aminophosphonates can also be used as corrosion inhibitors, with their efficiency being influenced by the position of substituents on the aromatic ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl 4-aminobenzylphosphonate derivatives are influenced by their molecular structure. These compounds have been investigated for their potential as corrosion inhibitors, with studies showing that the position of substituents can significantly affect their inhibitory efficiency . Additionally, some derivatives have shown promising herbicidal activities against certain plant species , and others have been evaluated as α-glucosidase inhibitors, with molecular docking studies supporting their potential therapeutic applications .

Scientific Research Applications

  • Corrosion Inhibition : One significant application is as a corrosion inhibitor for mild steel in hydrochloric acid, which is relevant for industrial pickling processes. Phosphonates like diethyl 4-aminobenzylphosphonate demonstrate strong inhibition efficiency, acting as mixed-type inhibitors and predominantly functioning as cathodic inhibitors. Their inhibition mechanism is supported by both experimental methods (such as weight loss results, potentiodynamic polarization studies, scanning electron microscopy, and atomic force microscopy) and theoretical approaches (including DFT based quantum chemical calculations) (Gupta et al., 2017).

  • Peptide Synthesis : Diethyl 4-aminobenzylphosphonate is utilized in the synthesis of peptides. For example, novel peptides containing this compound have been synthesized, characterized by elemental analysis, IR spectroscopy, NMR spectroscopy, and ninhydrin test. These peptides are significant in developing new compounds with potential biological activities (Hong & Kim, 1981).

  • Chiral Chemistry and Enantiomers : The compound is also involved in the field of chiral chemistry. For instance, the fractional crystallization of diethyl-dl-1-aminobenzylphosphonate yields specific enantiomers, which are of interest in studying the stereochemical aspects of organic compounds (Rho & Kim, 1975).

  • Antimicrobial Activities : Some derivatives of diethyl 4-aminobenzylphosphonate demonstrate antimicrobial activities. For instance, certain α-aminophosphonates have been synthesized and tested for their antimicrobial properties, highlighting the potential use of these compounds in developing new antibacterial agents (Kasthuraiah et al., 2007).

  • Enzymatic Studies : Diethyl 4-aminobenzylphosphonate derivatives are studied for their interactions with enzymes. For example, enzymatic reduction studies involving phosphonate compounds have been conducted to understand their behavior in biological systems (Hitchcock & Murphy, 1967).

  • Synthetic Applications : This compound is used in various synthetic applications, including the synthesis of novel α-aminophosphonates and related derivatives. These syntheses are significant for creating a wide range of compounds with potential applications in medicinal chemistry and material science (Monbaliu et al., 2010).

Safety And Hazards

Diethyl 4-aminobenzylphosphonate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

4-(diethoxyphosphorylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H18NO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAYUUUQOCPZCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173896
Record name Phosphonic acid, p-aminobenzyl-, diethyl ester
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Molecular Weight

243.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 4-aminobenzylphosphonate

CAS RN

20074-79-7
Record name Diethyl (4-aminobenzyl)phosphonate
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Record name Phosphonic acid, p-aminobenzyl-, diethyl ester
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Record name 20074-79-7
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Record name Phosphonic acid, p-aminobenzyl-, diethyl ester
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Record name Diethyl p-aminobenzylphosphonate
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Synthesis routes and methods

Procedure details

Into a 100-mL 3-necked round-bottom flask, was placed a solution of diethyl 4-nitrobenzylphosphonate (5 g, 18.32 mmol, 1.00 equiv) in ethanol (50 mL) and a solution of NH4Cl (2.9 g, 54.72 mmol, 2.99 equiv) in water (50 mL) was added. This was followed by the addition of Fe (4.1 g, 73.21 mmol, 4.00 equiv), while the temperature was maintained at reflux. The resulting solution was heated to reflux for 1 hr. The solids were filtered out. The resulting mixture was concentrated under vacuum. The resulting solution was extracted with 3×20 mL of ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate. The solids were filtered out. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column and eluted with ethyl acetate/petroleum ether (1:3). This resulted in 2.5 g (56%) of the title compound as a yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
4.1 g
Type
catalyst
Reaction Step Two
Yield
56%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
DA Safin, MG Babashkina, TR Gimadiev, M Bolte… - Polyhedron, 2008 - Elsevier
… A solution of diethyl 4-aminobenzylphosphonate (0.243 g, 1 mmol) in CH 2 Cl 2 (15 mL) was added dropwise to a solution of SCNP(S)(OiPr) 2 (0.263 g, 1.1 mmol) in the same solvent (…
Number of citations: 17 www.sciencedirect.com
İ Şahin, S Sevim, M Köse - Transition Metal Chemistry, 2022 - Springer
… Starting materials [Ru(η 6 -p-cymene)Cl 2 ] 2 , diethyl-4-aminobenzylphosphonate, 4-aminoethylbenzoate or 4-methoxybenzylamine were purchased from commercial sources and …
Number of citations: 2 link.springer.com
I Litvinov, D Safin, T Gimadiev, M Babashkina… - dspace.kpfu.ru
… Reaction of O,O'-diisopropylthiophosphoric acid isothiocyanate (iPrO)2P(S)NCS with diethyl 4-aminobenzylphosphonate (EtO)2P(O)CH2C6H4-4-NH2 leads to the new N-…
Number of citations: 0 dspace.kpfu.ru
SL Gibbs, Y Xie, HL Goodwill, KA Nasr, Y Ashitate… - PloS one, 2013 - journals.plos.org
… was loaded with diethyl 4-aminobenzylphosphonate. 10 … 10 molar equivalents of diethyl 4-aminobenzylphosphonate (0.75 … added to the diethyl 4-aminobenzylphosphonate loaded CTC …
Number of citations: 38 journals.plos.org
EN Durantini - Synthetic communications, 1999 - Taylor & Francis
… , diethyl cyanomethylphosphonate, diisobutylaluminum hydride (DIBAL-H), sodium methoxide (powder) and sodium hydroxide (pellets) from Aldrich; diethyl 4-aminobenzylphosphonate …
Number of citations: 18 www.tandfonline.com
A Volkmann, O Brüggemann - Reactive and Functional Polymers, 2006 - Elsevier
… Therefore, diethyl-4-aminobenzylphosphonate (DAP) had been chosen as a precursor of the TSA. This phosphonate firstly was derivatised with Boc for the protection of the amino-…
Number of citations: 52 www.sciencedirect.com
V Ferro, L Weiler, SG Withers… - Canadian journal of …, 1998 - search.proquest.com
… (13) Trifluoroacetic anhydride (5.19 g, 3.44 mL, 24.7 mmol) was added dropwise over 10 min to a solution at 0C of diethyl 4-aminobenzylphosphonate 12 (5.00 g, 20.6 mmol) and …
Number of citations: 8 search.proquest.com
YC Yu, WB Kuang, RZ Huang, YL Fang, Y Zhang… - …, 2017 - pubs.rsc.org
… The other target compounds 5 (5a–5d) were also synthesized by the condensation of compounds 3 with diethyl 4-aminobenzylphosphonate. The structures of target compounds 4 (4a 1 …
Number of citations: 22 pubs.rsc.org
EA Wydysh, SM Medghalchi, A Vadlamudi… - Journal of medicinal …, 2009 - ACS Publications
The incidence of obesity and other diseases associated with an increased triacylglycerol mass is growing rapidly, particularly in the United States. Glycerol 3-phosphate acyltransferase (…
Number of citations: 90 pubs.acs.org
M Dolaz, S Uruş, G Ceyhan - Journal of Inorganic and Organometallic …, 2019 - Springer
… The novel L was synthesized with the reaction [PPh 2 (CH 2 OH) 2 ]Cl salt and diethyl 4-aminobenzylphosphonate (99%) under nitrogen atmosphere using Schlenk technique …
Number of citations: 6 link.springer.com

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